N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that features a benzodioxole ring and a sulfonamide group
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-2-29-19-11-9-18(10-12-19)25(32(27,28)20-6-4-3-5-7-20)15-23(26)24-17-8-13-21-22(14-17)31-16-30-21/h3-14H,2,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFXEFVLTKVIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane or ethanol. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a drug candidate for various diseases, leveraging its unique chemical structure to target specific biological pathways.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction .
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-3-hydroxybenzamide
- N-(2H-1,3-benzodioxol-5-yl)-3-cyanobenzamide
- N-(2H-1,3-benzodioxol-5-yl)-4-hydroxybenzamide
Uniqueness
Compared to these similar compounds, N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
